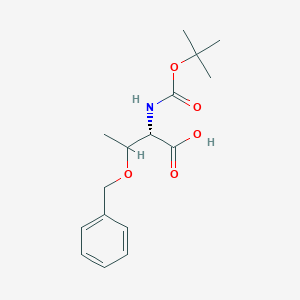

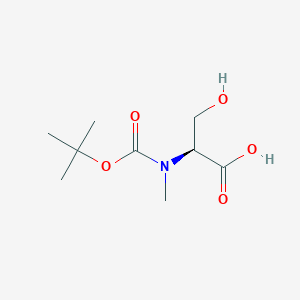

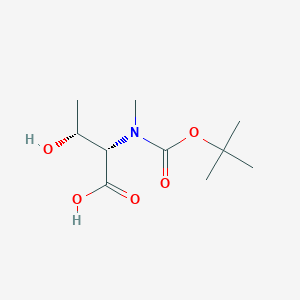

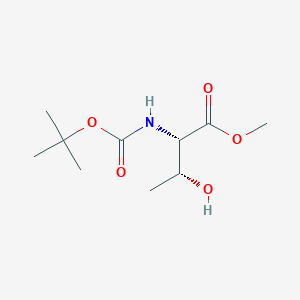

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

BOC-THR-OME is used in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides and small proteins. It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids .

Ester Hydrolysis

BOC-THR-OME is used in ester hydrolysis . The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester. However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .

Green Chemistry

BOC-THR-OME is used in green chemistry . Using calcium iodide as an additive in ester hydrolysis permits saponification of compound containing both Fmoc and Boc protecting groups simultaneously .

Medicinal Chemistry

BOC-THR-OME is used in medicinal chemistry . It is a useful tool in structure–activity relationship (SAR) studies .

Amino Acid Derivatization

BOC-THR-OME is used in amino acid derivatization . With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in SAR studies .

Chemo-Enzymatic Semisynthesis of Human Insulin

BOC-THR-OME is used in the chemo-enzymatic semisynthesis of human insulin . It is used as a substrate for the model biomimetic reactions .

Mecanismo De Acción

Target of Action

BOC-THR-OME, also known as Boc-L-Threonine methyl ester or (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, is a complex compound that has been used in the synthesis of peptides . The primary targets of BOC-THR-OME are the enzymes involved in peptide synthesis, such as trypsin .

Mode of Action

BOC-THR-OME interacts with its targets by serving as a substrate for the model reactions of chemo-enzymatic semisynthesis of human insulin . It is designed to mimic the aminolysis reaction between the acyl-enzyme intermediate and H-Thr-OMe . The reaction proceeds via transesterification (O-O-Acyl transfer) reaction, forming a precursor of the human insulin methyl ester, and intramolecular rearrangement by aminolysis (O-N-Acyl migration) with the human insulin methyl ester creation .

Biochemical Pathways

The biochemical pathways affected by BOC-THR-OME are primarily those involved in the synthesis of peptides, particularly insulin . The compound plays a crucial role in the chemo-enzymatic semisynthesis of human insulin, contributing to the acyl transfer and acyl migration processes .

Result of Action

The result of BOC-THR-OME’s action is the successful synthesis of peptides, such as human insulin . By serving as a substrate in the chemo-enzymatic semisynthesis process, BOC-THR-OME contributes to the formation of the human insulin methyl ester .

Action Environment

The action of BOC-THR-OME is influenced by various environmental factors, including the conditions of the synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficacy and stability of BOC-THR-OME in peptide synthesis .

Propiedades

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463764 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | |

CAS RN |

79479-07-5 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary use of BOC-THR-OME in scientific research?

A1: BOC-THR-OME serves as a crucial building block in peptide synthesis. [, , ] The BOC group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled reactions at the threonine side chain hydroxyl group.

Q2: How does the BOC protecting group in BOC-THR-OME influence its reactivity in peptide synthesis?

A2: The BOC group can be selectively removed under acidic conditions without affecting the peptide bond or the methyl ester. [] This allows for further elongation of the peptide chain from the N-terminus of the threonine residue.

Q3: Can the threonine hydroxyl group in BOC-THR-OME be modified, and what are the implications for peptide synthesis?

A3: Yes, the hydroxyl group in BOC-THR-OME can be modified. For instance, it can be tosylated to facilitate the formation of oxazolidinones, which are useful intermediates in the synthesis of allo-threonine. [] Additionally, it can undergo enzymatic galactosylation with β-galactosidase, enabling the synthesis of glycosylated peptides. []

Q4: Are there any challenges associated with the synthesis or use of BOC-THR-OME?

A4: One challenge encountered during the synthesis of BOC-THR-OME derivatives is the competing elimination reaction during the tosylation of the hydroxyl group. [] This side reaction can lower the yield of the desired product and necessitate optimization of reaction conditions.

Q5: What spectroscopic techniques are helpful for characterizing BOC-THR-OME and related compounds?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing BOC-THR-OME and its derivatives. For instance, the coupling constants in the 1H NMR spectrum can distinguish between cis and trans isomers of oxazolidinones derived from BOC-THR-OME. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.